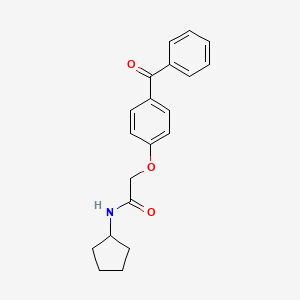
4-Cyclopentylcarbamoylmethoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentylcarbamoylmethoxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclopentylcarbamoyl group attached to a methoxybenzophenone core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylcarbamoylmethoxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with cyclopentyl isocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentylcarbamoylmethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-cyclopentylcarbamoylbenzaldehyde or 4-cyclopentylcarbamoylbenzoic acid.
Reduction: Formation of 4-cyclopentylcarbamoylmethoxybenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentylcarbamoylmethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential as a UV filter in sunscreen formulations, protecting skin from harmful UV radiation.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of coatings, adhesives, and plastics due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Cyclopentylcarbamoylmethoxybenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV absorption, the compound transitions to an excited state, leading to the formation of reactive intermediates such as free radicals. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects such as UV protection or anti-inflammatory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzophenone: Lacks the cyclopentylcarbamoyl group, making it less effective as a UV filter.
4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
4-Chlorobenzophenone: Contains a chlorine atom, which alters its chemical properties and applications.
Uniqueness
4-Cyclopentylcarbamoylmethoxybenzophenone is unique due to the presence of the cyclopentylcarbamoyl group, which enhances its UV-absorbing properties and makes it more effective in applications such as sunscreens and photoinitiators. Additionally, the combination of the methoxy and cyclopentylcarbamoyl groups imparts distinct chemical reactivity, making it a versatile compound in various chemical reactions.
Eigenschaften
CAS-Nummer |
42018-54-2 |
|---|---|
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-(4-benzoylphenoxy)-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H21NO3/c22-19(21-17-8-4-5-9-17)14-24-18-12-10-16(11-13-18)20(23)15-6-2-1-3-7-15/h1-3,6-7,10-13,17H,4-5,8-9,14H2,(H,21,22) |
InChI-Schlüssel |
ZGLGSMHPQKFQNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


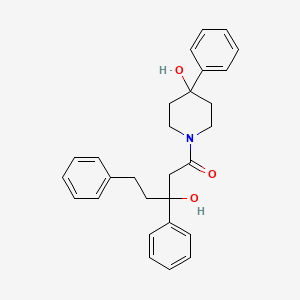
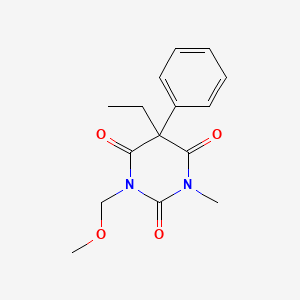
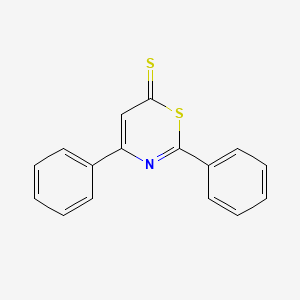
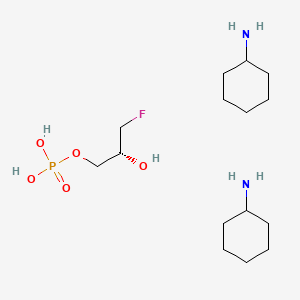
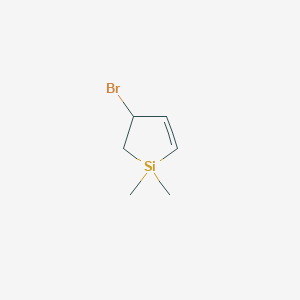
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
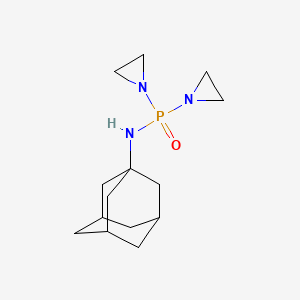
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


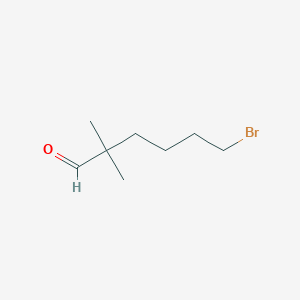
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
